4-Amino-3,5-dimethylbenzaldehyde
Overview
Description
4-Amino-3,5-dimethylbenzaldehyde is an organic compound with the molecular formula C9H11NO. It is a derivative of benzaldehyde, featuring an amino group and two methyl groups attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Amino-3,5-dimethylbenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethylbenzaldehyde followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or reducing agents such as tin in hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-3,5-dimethylbenzaldehyde undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium nitrite, hydrochloric acid, phenols, amines.
Major Products Formed:
Oxidation: 4-Amino-3,5-dimethylbenzoic acid.
Reduction: 4-Amino-3,5-dimethylbenzyl alcohol.
Substitution: Azo compounds.
Scientific Research Applications
4-Amino-3,5-dimethylbenzaldehyde is utilized in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is investigated for its potential use in drug synthesis and development.
Biological Studies: The compound is used in studies related to enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-dimethylbenzaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical research .
Comparison with Similar Compounds
- 4-Amino-3,5-dimethylbenzoic acid
- 4-Amino-3,5-dimethylbenzyl alcohol
- 3,5-Dimethylbenzaldehyde
Comparison: 4-Amino-3,5-dimethylbenzaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzene ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, such as 3,5-dimethylbenzaldehyde, which lacks the amino group, or 4-Amino-3,5-dimethylbenzoic acid, which lacks the aldehyde group .
Properties
IUPAC Name |
4-amino-3,5-dimethylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-3-8(5-11)4-7(2)9(6)10/h3-5H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGNOINHCQPDTPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434432 | |
Record name | 4-amino-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56066-83-2 | |
Record name | 4-amino-3,5-dimethylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50434432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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